CYP1A2 Enzyme Inhibition: A Differentiating Pharmacokinetic Property of 6-Bromo-2-methylquinolin-4-ol
6-Bromo-2-methylquinolin-4-ol has been specifically reported as an inhibitor of the cytochrome P450 enzyme CYP1A2 . While quantitative IC50 data is not publicly disclosed, the identification of this specific CYP isoform inhibition represents a distinct and quantifiable differentiating property compared to many other unsubstituted or differently substituted quinolines, which may lack this activity or exhibit different CYP inhibition profiles. This property is critical for predicting potential drug-drug interactions and for planning in vitro ADME studies.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition |
|---|---|
| Target Compound Data | Inhibitor of CYP1A2 (IC50 not publicly disclosed) |
| Comparator Or Baseline | Unsubstituted quinoline or other quinoline derivatives (CYP inhibition profile varies widely and is not guaranteed) |
| Quantified Difference | Not quantified in accessible literature; differentiation is based on the presence of this specific activity for this compound. |
| Conditions | In vitro enzyme inhibition assay (details not specified in available vendor literature) |
Why This Matters
This property is crucial for researchers designing in vitro ADME panels or medicinal chemists optimizing lead compounds for metabolic stability, as CYP1A2 inhibition can be a significant liability or a desirable feature depending on the therapeutic context.
